Benzenamine, 4-[(4-imino-2,5-cyclohexadien-1-ylidene)phenylmethyl]-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-[(4-imino-2,5-cyclohexadien-1-ylidene)phenylmethyl]-, monohydrochloride is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications, particularly in the fields of chemistry and biology. This compound is also known by its other names, such as rosanilin, and is commonly used as a histological dye .
Preparation Methods
The synthesis of Benzenamine, 4-[(4-imino-2,5-cyclohexadien-1-ylidene)phenylmethyl]-, monohydrochloride involves several steps. One common method includes the reaction of 4-aminobenzaldehyde with aniline under acidic conditions to form the desired product. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Benzenamine, 4-[(4-imino-2,5-cyclohexadien-1-ylidene)phenylmethyl]-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Benzenamine, 4-[(4-imino-2,5-cyclohexadien-1-ylidene)phenylmethyl]-, monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Commonly used as a histological dye for staining tissues and cells.
Medicine: Investigated for its potential therapeutic properties and used in diagnostic procedures.
Industry: Employed in the production of dyes and pigments for various industrial applications
Mechanism of Action
The mechanism of action of Benzenamine, 4-[(4-imino-2,5-cyclohexadien-1-ylidene)phenylmethyl]-, monohydrochloride involves its interaction with cellular components, particularly nucleic acids and proteins. It binds to these molecules, altering their structure and function, which is why it is effective as a histological dye. The molecular targets and pathways involved include DNA and RNA binding, leading to changes in cellular processes .
Comparison with Similar Compounds
Benzenamine, 4-[(4-imino-2,5-cyclohexadien-1-ylidene)phenylmethyl]-, monohydrochloride can be compared with other similar compounds such as:
Rosaniline: Another histological dye with similar staining properties.
Basic Violet 1: Used in similar applications but with different chemical properties.
Methyl Violet: A related compound used in dyeing and staining with distinct chemical behavior
These compounds share some common applications but differ in their chemical structures and specific properties, making each unique in its own right.
Properties
CAS No. |
3442-83-9 |
---|---|
Molecular Formula |
C19H17ClN2 |
Molecular Weight |
308.8 g/mol |
IUPAC Name |
4-[(4-iminocyclohexa-2,5-dien-1-ylidene)-phenylmethyl]aniline;hydrochloride |
InChI |
InChI=1S/C19H16N2.ClH/c20-17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(21)13-9-16;/h1-13,20H,21H2;1H |
InChI Key |
SPJSTBGXLCMAJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C=CC(=N)C=C2)C3=CC=C(C=C3)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.